molecular formula C24H22ClNO3 B1429495 (E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride CAS No. 1188913-39-4

(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride

Cat. No. B1429495
M. Wt: 407.9 g/mol
InChI Key: IYAPLRSCURGNCU-BGDWDFROSA-M
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Description

(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride is a useful research compound. Its molecular formula is C24H22ClNO3 and its molecular weight is 407.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyridinium Methylide Precursors

Research by Bapat et al. (1977) explored pyridinium methylides, which are closely related to (E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride. These compounds serve as precursors to various pyridinium ions through pyrolysis, demonstrating their utility in synthetic organic chemistry for the generation of reactive intermediates and the facilitation of multiple reactions including aldol reactions and other electrophilic processes (Bapat, Epsztajn, Katritzky, & Plau, 1977).

Oxidation of Pyridinium Salts

Terán et al. (2000) investigated the oxidation of pyridinium salts, including structures similar to (E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride. These oxidations led to the production of 1H-pyridin-2-ones with high regioselectivity and excellent yields, highlighting the potential of such compounds in organic synthesis, especially in the development of novel heterocyclic compounds (Terán, Gnecco, Galindo, Juárez, Enríquez, Soriano, & Reynolds, 2000).

Luminescent Rhenium(I) Tricarbonyl Complexes

Li et al. (2012) synthesized rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, related to the chemical structure . These complexes exhibited blue-green luminescence and were explored for their photophysical properties, suggesting potential applications in materials science, particularly in the development of new luminescent materials (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).

Antioxidant and Antihyperglycemic Agents

Kenchappa et al. (2017) synthesized coumarin derivatives containing pyrazole and indenone rings, which are structurally related to the compound . These derivatives were tested for their antioxidant and antihyperglycemic activities, indicating the potential of such compounds in pharmacological research, particularly in the treatment of diseases like diabetes and oxidative stress-related disorders (Kenchappa, Bodke, Chandrashekar, Sindhe, & Peethambar, 2017).

properties

IUPAC Name

(2E)-2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-12,14-15H,13,16H2,1-2H3;1H/q+1;/p-1/b20-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAPLRSCURGNCU-BGDWDFROSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)CC4=CC=CC=C4)C2=O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C/C(=C\C3=CC=[N+](C=C3)CC4=CC=CC=C4)/C2=O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride
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(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride
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(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride
Reactant of Route 4
(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride
Reactant of Route 5
(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride
Reactant of Route 6
(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride

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